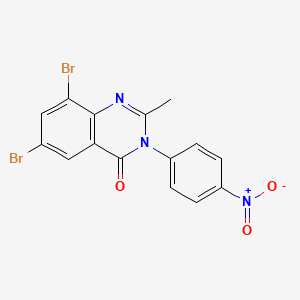
4(3H)-Quinazolinone, 6,8-dibromo-2-methyl-3-(4-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dibromo-2-methyl-3-(4-nitrophenyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This particular compound features bromine, methyl, and nitrophenyl groups, which may contribute to its unique chemical and biological characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-methyl-3-(4-nitrophenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of bromine atoms at the 6 and 8 positions of a quinazolinone precursor.
Nitration: Addition of a nitro group to a phenyl ring, which is then attached to the quinazolinone core.
Methylation: Introduction of a methyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. This may include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the nitrophenyl group.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Halogen atoms (bromine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include quinazolinone derivatives with oxidized side chains.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds with new functional groups replacing the bromine atoms.
科学的研究の応用
6,8-Dibromo-2-methyl-3-(4-nitrophenyl)quinazolin-4(3H)-one may have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural features.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: May be used in the development of new materials or chemical processes.
作用機序
The mechanism of action of 6,8-Dibromo-2-methyl-3-(4-nitrophenyl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinones can interact with enzymes, receptors, or DNA, leading to various biological effects. The bromine and nitrophenyl groups may enhance binding affinity or selectivity for certain molecular targets.
類似化合物との比較
Similar Compounds
6,8-Dibromo-2-methylquinazolin-4(3H)-one: Lacks the nitrophenyl group.
2-Methyl-3-(4-nitrophenyl)quinazolin-4(3H)-one: Lacks the bromine atoms.
6,8-Dibromoquinazolin-4(3H)-one: Lacks both the methyl and nitrophenyl groups.
Uniqueness
6,8-Dibromo-2-methyl-3-(4-nitrophenyl)quinazolin-4(3H)-one is unique due to the combination of bromine, methyl, and nitrophenyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
133764-68-8 |
|---|---|
分子式 |
C15H9Br2N3O3 |
分子量 |
439.06 g/mol |
IUPAC名 |
6,8-dibromo-2-methyl-3-(4-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C15H9Br2N3O3/c1-8-18-14-12(6-9(16)7-13(14)17)15(21)19(8)10-2-4-11(5-3-10)20(22)23/h2-7H,1H3 |
InChIキー |
DKNUZNIYXGALSZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


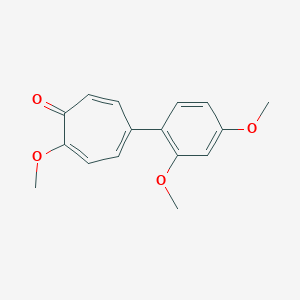
![3-Chloro-2-{[4-(chloromethyl)-1,3,2-dioxastibolan-2-yl]oxy}propan-1-ol](/img/structure/B14265504.png)
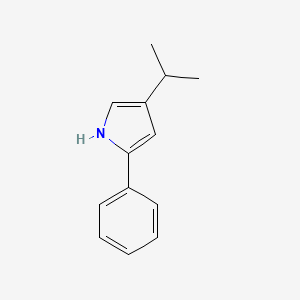
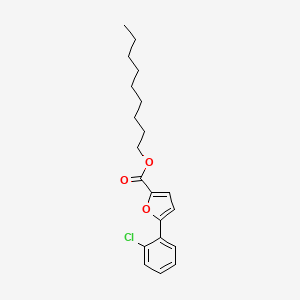
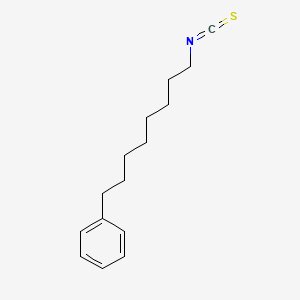



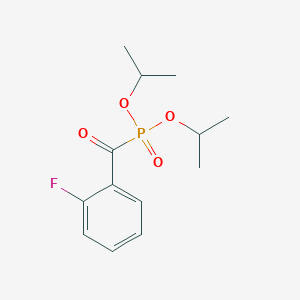

![3,5-Bis{[4-(diethylamino)phenyl]methylidene}heptane-2,4,6-trione](/img/structure/B14265531.png)
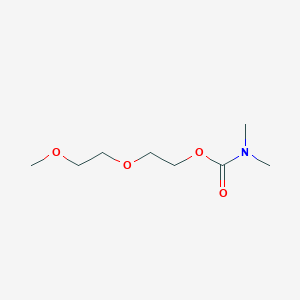
![1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-4-{(E)-[(piperidin-1-yl)methylidene]amino}pyrimidin-2(1H)-one](/img/structure/B14265546.png)

